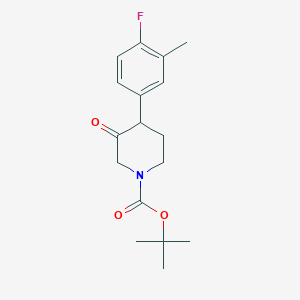

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate (CAS: 1354953-08-4) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-oxo moiety, and a 4-fluoro-3-methylphenyl substituent. Its molecular formula is C₁₇H₂₂FNO₃, with a calculated molecular weight of 307.36 g/mol.

Propriétés

Formule moléculaire |

C17H22FNO3 |

|---|---|

Poids moléculaire |

307.36 g/mol |

Nom IUPAC |

tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C17H22FNO3/c1-11-9-12(5-6-14(11)18)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |

Clé InChI |

ZSHWWVHRTOSKBI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aromatic ring and the piperidine ring . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated aromatic ring and the piperidine moiety play crucial roles in binding to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

a. Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

b. Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate

c. Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate

- Key Differences : Lacks both the 3-oxo group and fluorine atom.

- Impact : Absence of the 3-oxo moiety reduces hydrogen-bonding capacity, affecting crystallinity and solubility. The lack of fluorine diminishes electronic effects on the aromatic ring .

Heterocyclic and Functional Group Analogues

a. Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Key Difference : Partially unsaturated 3,6-dihydropyridine ring vs. fully saturated piperidine.

- This compound is a key intermediate in synthesizing tetrahydropyridine derivatives .

b. (3R,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Key Differences : Hydroxyl group at the 4-position and stereospecific fluorine at the 3-position.

- Impact : The hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing. Stereochemistry may affect chiral recognition in enzyme-binding contexts .

Physicochemical Properties

| Property | Target Compound | Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate | Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.36 | 275.39 | 373.35 |

| Key Functional Groups | 3-oxo, Boc, 4-fluoro-3-methyl | Boc, 4-methylphenyl | 3-oxo, Boc, 4-fluoro-3-CF₃ |

| Polarity | Moderate (due to 3-oxo) | Low (no polar groups) | High (CF₃ increases dipole moment) |

| Hydrogen Bonding | Acceptor (3-oxo) | None | Acceptor (3-oxo) |

Activité Biologique

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate

- Molecular Formula : C19H26FNO5

- Molecular Weight : 361.42 g/mol

- CAS Number : 1354953-08-4

The compound features a piperidine ring substituted with a tert-butyl group and a fluorinated aromatic moiety, which contributes to its biological activity.

The biological activity of tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets:

- Trace Amine-Associated Receptors (TAARs) : Recent studies have demonstrated that compounds with similar structures can act as agonists for TAARs, which are implicated in modulating dopaminergic signaling pathways. This modulation may have therapeutic implications for disorders like schizophrenia and depression .

- Inhibition of Enzymatic Activity : The structural motifs present in this compound suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of related compounds in activating TAARs. For instance, compounds structurally akin to tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine have shown significant agonistic activity at concentrations ranging from 0.033 to 0.112 μM, indicating a promising profile for further development .

In Vivo Studies

Research utilizing animal models, particularly dopamine transporter knockout (DAT-KO) rats, has provided insights into the in vivo efficacy of these compounds. One study noted that certain derivatives could significantly reduce hyperlocomotion in these models, suggesting potential applications in treating psychosis-related disorders .

Case Studies and Research Findings

Several research articles have documented findings relevant to the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.